3-amino-N-(4-iodophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(4-iodophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16IN3O2S and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.00080 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel pyrido and thieno derivatives using 3-amino-thieno[2,3-b]pyridine-2-carboxamides as starting materials has been extensively studied. For example, Bakhite et al. (2005) reported the preparation of various pyridothienopyrimidine derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. This synthesis pathway highlights the versatility of 3-amino-thieno[2,3-b]pyridine-2-carboxamides in creating a range of heterocyclic compounds (Bakhite, Yamada, & Al‐Sehemi, 2005).
Biological Activity Studies
Bakhite et al. (2016) investigated the synthesis and biological activity of new fused thieno[2,3-b] pyridine derivatives. They synthesized various pyridothienopyrimidinone and pyridothienotriazinone derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyrindine-2-carboxamides and evaluated their antibacterial and antifungal properties. This study underscores the potential of these compounds in developing new antimicrobial agents (Bakhite, Abeed, & Ahmed, 2016).
Antimicrobial Activity Research
Further exploring the antimicrobial properties, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized and tested various pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities. Their research highlights the potential of 3-amino-thieno[2,3-b]pyridine-2-carboxamides derivatives as candidates for developing new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Properties
IUPAC Name |
3-amino-N-(4-iodophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2S/c1-9-7-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-11(18)4-6-12/h3-7H,8,19H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQJODPTWFZFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)I)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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